molecular formula C14H16N2O2 B10953346 N-(2,3-dimethylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(2,3-dimethylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10953346
M. Wt: 244.29 g/mol
InChI Key: DXXUNVOIGUYIFD-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of dimethylphenyl and dimethyl groups adds to its complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of dimethylanilines with acrylic acid under acidic or basic conditions . The reaction is carried out by heating the mixture at 90-100°C for several hours. This process results in the formation of the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE stands out due to its isoxazole ring structure, which imparts unique reactivity and potential biological activities. The presence of dimethyl groups further enhances its chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O2/c1-8-6-5-7-12(9(8)2)15-14(17)13-10(3)11(4)18-16-13/h5-7H,1-4H3,(H,15,17)

InChI Key

DXXUNVOIGUYIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NOC(=C2C)C)C

Origin of Product

United States

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